Home > Products > Screening Compounds P90875 > (2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid
(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid - 2138566-59-1

(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid

Catalog Number: EVT-2926092
CAS Number: 2138566-59-1
Molecular Formula: C16H27NO5
Molecular Weight: 313.394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Compound Description: This compound is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a therapy for glaucoma. It robustly lowers intraocular pressure in a cynomolgus model over 24 hours after a single topical ocular drop.

Relevance: This compound, like (2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid, features a piperidine ring. Furthermore, both compounds contain a carboxylic acid moiety, suggesting potential similarities in their chemical properties and potential biological activity related to this functional group.

tert-Butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Compound Description: This compound is an intermediate in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine.

Relevance: Similar to (2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid, this compound features a piperidine ring substituted at the nitrogen with a tert-butyloxycarbonyl group. This structural similarity suggests potential commonalities in their chemical reactivity and potential for further derivatization.

2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic Acid (N70)

Compound Description: This compound (N70) is a noncovalent, αKG-competitive inhibitor of KDM5A, a histone lysine demethylase. Its inhibitory activity can be reversed after dialysis.

Relevance: Both N70 and (2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid contain a piperidine ring and a carboxylic acid group. This structural similarity indicates potential shared chemical properties and potential for interacting with similar biological targets, particularly those involving carboxylic acid binding.

(3R,2R)-Methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate ((3R, 2S)-2a)

Compound Description: This compound is a diastereomer of a chiral 3-(piperidin-3-yl)-1H-indole derivative. Its structure and absolute configuration were determined via single crystal X-ray crystallography.

Relevance: (3R, 2S)-2a and (2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid both contain a piperidine ring as a central structural feature. Though their substitution patterns and core structures differ, the presence of this shared motif suggests a potential relationship in terms of their chemical synthesis and potential biological activity related to piperidine-containing compounds.

Properties

CAS Number

2138566-59-1

Product Name

(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid

IUPAC Name

(2S,3S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid

Molecular Formula

C16H27NO5

Molecular Weight

313.394

InChI

InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)10-13-12(14(18)19)6-9-21-13/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1

InChI Key

JRIYKDUAADDSFJ-STQMWFEESA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2C(CCO2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.